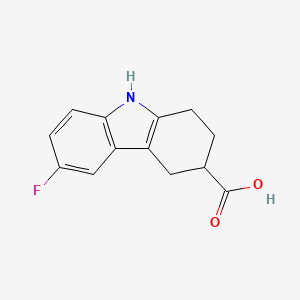

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWQZNACUZJAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615804 | |

| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907211-31-8 | |

| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Tetrahydrocarbazoles in Medicinal Chemistry

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. These molecules have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance pharmacokinetic and physicochemical properties. The high electronegativity and small size of fluorine can improve metabolic stability, membrane permeability, and binding affinity to target proteins.

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, in particular, represents a key building block for the development of novel therapeutics. The fluorination at the 6-position can significantly influence the electronic properties of the carbazole ring system, while the carboxylic acid moiety at the 3-position provides a handle for further chemical modifications and can act as a crucial pharmacophore for interacting with biological targets. This guide provides a comprehensive overview of the synthesis of this important molecule, focusing on the well-established Fischer indole synthesis, and is intended to be a valuable resource for researchers in the field of drug discovery and development.

Core Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted method for the synthesis of this compound is a two-step process. The first step involves the construction of the core tetrahydrocarbazole ring system via the Fischer indole synthesis to yield the ethyl ester precursor. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid product.

Overall Synthetic Scheme:

Caption: Overall synthetic workflow for this compound.

Part 1: Fischer Indole Synthesis of the Ethyl Ester Intermediate

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole ring system from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. In this synthesis, the reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.

Mechanistic Insight

The choice of an acid catalyst is crucial for the success of the Fischer indole synthesis. A variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) have been successfully employed. In the case of the synthesis of this compound ethyl ester, the hydrochloride salt of 4-fluorophenylhydrazine often provides the necessary acidic conditions in a suitable solvent like ethanol, obviating the need for an additional strong acid catalyst which could lead to side reactions.

Caption: Simplified mechanism of the Fischer indole synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of the ethyl ester of the target molecule.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Ethyl 4-oxocyclohexanecarboxylate

-

Anhydrous Ethanol

-

Ethyl acetate

-

Heptane

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

To a round-bottom flask, add ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) and 4-fluorophenylhydrazine hydrochloride (0.98 to 1.0 equivalent).

-

Add anhydrous ethanol to the flask (approximately 18 mL per gram of the limiting reagent).

-

Heat the mixture to reflux with stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete after 16 hours.

-

After the reaction is complete, cool the mixture to room temperature. A white solid may precipitate.

-

Filter off any solid and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to afford this compound ethyl ester as a solid.

| Parameter | Value/Condition | Reference |

| Reactants | 4-Fluorophenylhydrazine HCl, Ethyl 4-oxocyclohexanecarboxylate | |

| Solvent | Anhydrous Ethanol | |

| Temperature | Reflux | |

| Reaction Time | ~16 hours | |

| Work-up | Extraction with Ethyl Acetate | |

| Purification | Recrystallization (Ethyl acetate/Heptane) | |

| Expected Yield | Up to 98% |

Part 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with a base, followed by acidification. Basic hydrolysis is generally preferred for preparative purposes as the reaction is irreversible and tends to give higher yields.

Mechanistic Insight

The mechanism of base-promoted ester hydrolysis involves the nucleophilic acyl substitution. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide as a leaving group. In the basic medium, the newly formed carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.

Detailed Experimental Protocol

This protocol is a general procedure adapted for the hydrolysis of the specific ethyl ester intermediate.

Materials:

-

This compound ethyl ester

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound ethyl ester (1.0 equivalent) in a mixture of THF and water (e.g., a 2:1 v/v ratio).

-

Add the base, such as lithium hydroxide monohydrate (approximately 5 equivalents), to the stirred solution.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 12-24 hours.

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer again with ethyl acetate to ensure complete recovery of the product.

-

Combine the organic extracts and wash them with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

| Parameter | Value/Condition | Reference |

| Reactant | This compound ethyl ester | N/A |

| Reagents | LiOH·H₂O or NaOH | |

| Solvent | THF/Water | |

| Temperature | Room Temperature | |

| Reaction Time | 12-24 hours | |

| Work-up | Acidification and Extraction | |

| Purification | Recrystallization (if needed) | N/A |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons on the tetrahydrocarbazole ring, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the fluorine substitution.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that relies on the robust and well-understood Fischer indole synthesis, followed by a standard ester hydrolysis. This technical guide provides a detailed, step-by-step protocol, grounded in established chemical principles and supported by literature precedents, to aid researchers in the efficient preparation of this valuable building block for drug discovery. The self-validating nature of the described protocols, coupled with an understanding of the underlying reaction mechanisms, should empower scientists to successfully synthesize and utilize this compound in their research endeavors.

References

-

Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (2015). Journal of Medicinal Chemistry, 58(21), 8359-8379. [Link]

-

Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of fluorinated tetrahydrocarbazoles. Reproduced from... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (2014). Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

-

The role of fluorine in medicinal chemistry - PubMed. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press.

-

Cas 17159-79-4,Ethyl 4-oxocyclohexanecarboxylate - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]

- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 2127–2135.

-

Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). [Video]. YouTube. [Link]

-

Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxid. (n.d.). Retrieved January 17, 2026, from [Link]

-

mechanism of ester hydrolysis - YouTube. (2019, January 15). [Video]. YouTube. [Link]

- Conformation and reactivity. Part VII.

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (CAS No: 907211-31-8), a molecule of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific carboxylic acid, this guide synthesizes information from its closely related ethyl ester precursor, established analytical methodologies, and computational predictions. We present detailed protocols for its synthesis via hydrolysis, methods for experimental determination of its key physicochemical parameters, and predicted spectral and physical data to facilitate its use in research and development. This document is structured to provide both theoretical understanding and practical guidance for scientists working with this and related compounds.

Introduction and Molecular Overview

This compound belongs to the tetrahydrocarbazole class of compounds, which are integral scaffolds in numerous biologically active molecules and approved pharmaceuticals. The introduction of a fluorine atom at the 6-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive modification in drug design. The carboxylic acid moiety at the 3-position provides a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic profile.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 907211-31-8 | [1] |

| Molecular Formula | C₁₃H₁₂FNO₂ | Calculated |

| Molecular Weight | 233.24 g/mol | Calculated |

| Chemical Structure |  | - |

Synthesis and Purification

While direct synthesis of the carboxylic acid may be possible, a common and well-documented route involves the synthesis of its ethyl ester precursor followed by hydrolysis.

Synthesis of Ethyl 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

The ethyl ester is accessible via the Fischer indole synthesis, a robust and widely used method for constructing the indole core.[2]

Reaction Scheme:

Experimental Protocol:

-

Combine 4-Fluorophenylhydrazine hydrochloride (1.0 eq) and Ethyl 4-oxocyclohexanecarboxylate (1.0-1.1 eq) in anhydrous ethanol.

-

Heat the mixture to reflux and maintain for 12-16 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting materials.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid. Otherwise, concentrate the solution under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system such as ethyl acetate/heptane to yield the desired ethyl ester.[3]

Known Properties of the Ethyl Ester:

| Property | Value | Source |

| CAS Number | 322725-63-3 | - |

| Molecular Formula | C₁₅H₁₆FNO₂ | - |

| Molecular Weight | 261.29 g/mol | - |

| Melting Point | 115-117 °C | [3] |

Hydrolysis to this compound

The conversion of the ethyl ester to the target carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis.[4][5] Basic hydrolysis is often preferred as it is generally an irreversible process, driving the reaction to completion.[5][6]

Workflow for Ester Hydrolysis and Purification:

Caption: Workflow for the synthesis and purification of the target carboxylic acid.

Experimental Protocol (Alkaline Hydrolysis):

-

Dissolve Ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate in a mixture of methanol and/or tetrahydrofuran.[7]

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (typically 2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting ester.[8]

-

Once the reaction is complete, cool the mixture to room temperature and remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and acidify to approximately pH 2 using a dilute strong acid (e.g., 1M HCl).[5]

-

The carboxylic acid is expected to precipitate out of the solution.

-

Extract the aqueous suspension with a suitable organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

Further purify the product by recrystallization or column chromatography.

Physicochemical Properties (Predicted and Estimated)

In the absence of comprehensive experimental data, the following physicochemical properties are predicted using established computational models and inferred from the behavior of structurally similar compounds.

Predicted Physicochemical Data

The following values have been predicted using computational software (e.g., ACD/Labs Percepta, ChemAxon). It is crucial to note that these are in silico estimations and should be confirmed experimentally.

| Property | Predicted Value | Method/Rationale |

| pKa | 4.0 - 5.0 | The pKa of a carboxylic acid is influenced by its electronic environment. The electron-withdrawing nature of the fluorine atom and the aromatic carbazole system is expected to result in a pKa value typical for benzoic acid derivatives.[9] |

| logP | 2.5 - 3.5 | The tetrahydrocarbazole core is lipophilic. The fluorine atom will increase lipophilicity, while the carboxylic acid will decrease it. The predicted logP suggests moderate lipophilicity.[9] |

| Aqueous Solubility | Poorly soluble | Carboxylic acids with significant hydrophobic scaffolds tend to have low aqueous solubility at a pH below their pKa. Solubility is expected to increase significantly at a pH above the pKa due to the formation of the more soluble carboxylate salt.[10] |

| Melting Point (°C) | > 200 °C (with decomposition) | Carboxylic acids often have higher melting points than their corresponding esters due to intermolecular hydrogen bonding. A significant increase from the ethyl ester's melting point of 115-117 °C is expected. |

| Boiling Point (°C) | > 400 °C (predicted) | High boiling points are characteristic of carboxylic acids due to strong intermolecular hydrogen bonding. |

Experimental Determination of Physicochemical Properties

For researchers wishing to determine these properties experimentally, the following protocols are recommended.

Workflow for Physicochemical Property Determination:

Sources

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. This compound ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. quora.com [quora.com]

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Authored by a Senior Application Scientist

Preamble: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules of significant biological importance.[1] This tricyclic aromatic structure, consisting of a pyrrole ring fused with benzene and cyclohexane rings, serves as a versatile framework for the development of novel therapeutic agents.[1] Derivatives of THC have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The specific compound, this compound, while not extensively studied, belongs to this promising class of molecules. This guide will, therefore, explore its potential mechanisms of action by drawing parallels with structurally related and well-characterized carbazole derivatives, and propose a comprehensive research framework to elucidate its precise biological functions.

Part 1: Hypothesized Mechanisms of Action

Given the nascent stage of research on this compound, its mechanism of action remains to be definitively established. However, based on the robust body of evidence for the broader tetrahydrocarbazole class, we can postulate several plausible biological targets and pathways.

Postulate: Anticancer Activity via DNA Damage and Mitochondrial Dysfunction

A compelling avenue of investigation for this compound is its potential as an anticancer agent. Recent studies on novel amide and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles have revealed significant anticancer activity against various cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).[2] The proposed mechanism for these related compounds involves the induction of DNA damage and the disruption of mitochondrial function, ultimately leading to apoptosis.[2]

The fluorine atom at the 6-position of the carbazole ring in our target molecule could enhance its metabolic stability and cellular uptake, potentially potentiating its cytotoxic effects. The carboxylic acid moiety at the 3-position may also play a crucial role in its interaction with biological targets.

Proposed Signaling Pathway: Induction of Apoptosis

Caption: Proposed apoptotic pathway initiated by this compound.

Postulate: Antibacterial Action via Dihydrofolate Reductase (DHFR) Inhibition

The carbazole scaffold has also been explored for the development of novel antibacterial agents. A recent study demonstrated that acid-functionalized carbazole derivatives exhibit promising antibacterial activity, with molecular docking studies suggesting bacterial dihydrofolate reductase (DHFR) as a likely target.[3] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for bacterial DNA synthesis. Its inhibition leads to bacterial cell death.

The presence of the carboxylic acid group in this compound makes it a structural candidate for interacting with the active site of DHFR, potentially mimicking the binding of the natural substrate, dihydrofolic acid.

Proposed Mechanism: Inhibition of Bacterial Folate Synthesis

Caption: Postulated inhibition of bacterial DHFR by this compound.

Postulate: Anti-inflammatory Effects through Cyclooxygenase (COX) Inhibition

Carbazole derivatives have been recognized for their anti-inflammatory properties. A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation. The structural features of our target compound may allow it to bind to the active site of COX-1 and/or COX-2, thereby reducing prostaglandin production.

Part 2: A Framework for Experimental Validation

To rigorously test these hypotheses, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a clear and logical path for elucidating the mechanism of action of this compound.

Synthesis of this compound

The synthesis of the target compound can be achieved from its ethyl ester, which is commercially available or can be synthesized.[4][5]

Step 1: Synthesis of this compound ethyl ester

This can be achieved via a Fischer indole synthesis.[4]

-

Reflux 4-cyclohexanonecarboxylic acid ethyl ester and 4-fluorophenylhydrazine hydrochloride in anhydrous ethanol.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter the solid product.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the synthesized ethyl ester in a suitable solvent mixture (e.g., ethanol/water).

-

Add a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the final product.

In Vitro Anticancer Activity Assessment

2.2.1 Cytotoxicity Screening (MTT Assay)

-

Cell Culture : Plate cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates and incubate for 24 hours.

-

Compound Treatment : Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

Data Analysis : Calculate the IC50 (half-maximal inhibitory concentration) value.

2.2.2 Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment : Treat cancer cells with the compound at its IC50 concentration.

-

Cell Staining : For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix the cells in ethanol and stain with PI.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.

-

Data Interpretation : Quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

2.2.3 DNA Damage Assessment (Comet Assay)

-

Cell Treatment and Lysis : Treat cells with the compound, then embed them in agarose on a microscope slide and lyse them.

-

Electrophoresis : Subject the slides to electrophoresis.

-

Staining and Visualization : Stain the DNA with a fluorescent dye and visualize under a microscope. Damaged DNA will migrate further, forming a "comet tail."

-

Quantification : Measure the length and intensity of the comet tail to quantify DNA damage.

Antibacterial Mechanism Investigation

2.3.1 Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains : Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Broth Microdilution : Prepare serial dilutions of the compound in a 96-well plate containing bacterial culture in broth.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

2.3.2 Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

-

Assay Principle : This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is oxidized during the DHFR-catalyzed reduction of dihydrofolate.

-

Reaction Mixture : Prepare a reaction mixture containing purified bacterial DHFR, NADPH, and dihydrofolate.

-

Inhibition Measurement : Add varying concentrations of the test compound and measure the rate of NADPH oxidation.

-

IC50 Calculation : Determine the concentration of the compound that causes 50% inhibition of DHFR activity.

Experimental Workflow Diagram

Caption: A logical workflow for the experimental validation of the hypothesized mechanisms of action.

Part 3: Data Presentation and Interpretation

All quantitative data generated from the proposed experiments should be meticulously recorded and presented in a clear, comparative format.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Value | Value |

| HCT116 | Value | Value |

| A549 | Value | Value |

Table 2: Hypothetical Antibacterial Activity Data

| Bacterial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus | Value | Value |

| E. coli | Value | Value |

Conclusion and Future Directions

While the precise mechanism of action of this compound awaits empirical validation, the existing literature on the tetrahydrocarbazole scaffold provides a strong foundation for targeted investigation. The proposed research framework, encompassing synthesis, in vitro anticancer, and antibacterial assays, offers a comprehensive strategy to unlock the therapeutic potential of this promising molecule. Future studies should also explore its anti-inflammatory properties and delve deeper into its structure-activity relationships to guide the design of even more potent and selective derivatives.

References

- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.

- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole | 2367-17-1 | FF116686 - Biosynth.

- This compound | M

- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole | SCBT.

- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole.

- This compound ETHYL ESTER synthesis - chemicalbook.

- Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed.

- Synthesis and evaluation of biological activity of some novel carbazole deriv

- Synthesis and evaluation of 6-Fluoro benzothiazole substituted quinazolinones.

- This compound ethyl ester - ChemicalBook.

- Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects - MOST Wiedzy.

- Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic - bioRxiv.

Sources

- 1. wjarr.com [wjarr.com]

- 2. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. This compound ETHYL ESTER CAS#: 322725-63-3 [m.chemicalbook.com]

Foreword: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Element

An In-Depth Technical Guide to the Biological Activity of Fluorinated Carbazole Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The carbazole nucleus, a tricyclic heteroaromatic system, is one such "privileged structure," renowned for its rigid, planar geometry and rich electron density, making it an ideal anchor for interacting with biological targets.[1][2][3] This guide delves into the synergistic combination of the carbazole scaffold with fluorine, the most electronegative element and a powerhouse in modern drug design.

The strategic incorporation of fluorine into a drug candidate can profoundly modulate its physicochemical properties.[4] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through unique electronic interactions, and fine-tune lipophilicity to improve membrane permeability and overall pharmacokinetics.[5][6][7] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the biological activities of fluorinated carbazole derivatives, synthesizing field-proven insights with rigorous scientific data to illuminate their therapeutic potential.

Synthetic Strategies: Forging the Fluorinated Carbazole Core

The biological evaluation of any compound class begins with its synthesis. The construction of the core carbazole scaffold is well-established, but the site-specific introduction of fluorine presents unique challenges and opportunities.

Causality in Synthesis: Beyond the Reaction Scheme

The choice of synthetic route is dictated by the desired substitution pattern. For instance, direct fluorination of a pre-formed carbazole ring is often difficult to control and can lead to a mixture of regioisomers. A more robust strategy involves building the carbazole ring from fluorinated precursors. A common and effective method is the palladium/copper-catalyzed intramolecular C-H arylation of N-phenyl-2-haloaniline derivatives, which allows for the synthesis of a wide array of fluorinated carbazoles in excellent yields.[8][9] Another powerful technique is the BCl₃-mediated Friedel–Crafts acylation, which provides novel and site-specific entry to 1-aroyl-substituted carbazoles, a class of compounds with interesting biological profiles.[10] The key to this latter reaction is the formation of a six-membered complex that directs the substitution to the 1-position due to spatial proximity.[10]

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and initial screening of fluorinated carbazole derivatives.

Caption: Generalized workflow from synthesis to hit identification.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Carbazole derivatives have long been investigated for these properties, and fluorination has emerged as a key strategy to enhance their potency.[3][11]

Spectrum of Activity and Mechanistic Insights

Fluorinated carbazoles have demonstrated significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[11] For example, certain isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives show minimum inhibitory concentrations (MIC) as low as 32 µg/mL for Staphylococcus strains.[11] While Gram-negative bacteria such as E. coli and P. aeruginosa tend to be more resistant, specific derivatives can still inhibit their growth by over 40% at higher concentrations.[11] The mechanism of action is believed to involve the disruption of bacterial cell membranes, facilitated by the lipophilic nature of the carbazole core, which is further modulated by fluorine substitution.[12] Some derivatives are also proposed to act by inhibiting essential enzymes; for instance, docking studies suggest that certain carbazole derivatives bind to dihydrofolate reductase, a critical enzyme in bacterial folate metabolism.[13]

Data Summary: Antimicrobial Potency

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles | S. aureus | 32 | [11] |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles | S. epidermidis | 32-64 | [11] |

| Carbazole-dihydrotriazine hybrids | S. aureus (incl. MRSA) | 0.5 - 2 | [13][14] |

| Carbazole-dihydrotriazine hybrids | C. albicans | 1 - 4 | [13][14] |

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A robust MIC assay is fundamental to evaluating antimicrobial potency. This protocol is designed as a self-validating system.

Objective: To determine the lowest concentration of a fluorinated carbazole derivative that visibly inhibits microbial growth.

Methodology (Broth Microdilution):

-

Preparation of Inoculum:

-

Causality: A standardized bacterial suspension is critical for reproducibility.

-

Aseptically pick 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from an agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

-

-

Compound Serial Dilution:

-

Causality: A two-fold serial dilution series allows for precise determination of the MIC value.

-

In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Prepare a stock solution of the test compound in DMSO. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 50 µL from well 10.

-

-

Inoculation and Controls:

-

Causality: Controls are essential to validate the experiment.

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

-

Well 11 (Growth Control): Contains inoculum but no compound. Validation: Must show clear turbidity, confirming the bacteria are viable.

-

Well 12 (Sterility Control): Contains uninoculated CAMHB. Validation: Must remain clear, confirming the sterility of the medium.

-

A known antibiotic (e.g., ciprofloxacin) should be run on a separate row as a Positive Control to validate the susceptibility of the bacterial strain.

-

-

Incubation and Reading:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Anticancer Activity: Targeting Malignant Proliferation

The carbazole scaffold is a cornerstone of several anticancer agents, and fluorination often enhances this activity.[15][16] These derivatives employ a multi-pronged attack on cancer cells, targeting various critical pathways.

Mechanisms of Antitumor Action

Fluorinated carbazoles exhibit diverse and potent anticancer mechanisms:

-

Cell Cycle Arrest & Apoptosis Induction: Many derivatives, particularly carbazole sulfonamides, induce cell cycle arrest in the G2/M phase, preventing mitosis.[17][18] This arrest is often followed by the induction of apoptosis (programmed cell death), a critical mechanism for eliminating cancerous cells.[17]

-

Inhibition of Tubulin Polymerization: A key mechanism for M-phase arrest is the disruption of microtubule dynamics. Several fluorinated carbazole sulfonamides have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules and leading to mitotic catastrophe.[18]

-

Signaling Pathway Modulation: These compounds can interfere with crucial cancer-promoting signaling pathways. A significant target is the JAK/STAT pathway, particularly the transcription factor STAT3, which is constitutively active in many cancers and drives proliferation and survival.[19] Fluorinated carbazoles have been designed to inhibit STAT3 phosphorylation and its downstream transcriptional activity.[19]

-

Enzyme Inhibition: Some derivatives act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and causing catastrophic DNA damage during replication.[18]

Data Summary: In Vitro Antiproliferative Activity

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Carbazole Sulfonamides | CEM (Leukemia) | <1 µM | [17] |

| Fluorinated Carbazole Sulfonamides | MCF-7 (Breast), HepG2 (Liver) | 0.81 - 31.19 nM | [18] |

| Fluorinated 1,2,3-Triazole Hybrids | MGC-803 (Gastric), MCF-7 (Breast) | 0.76 - 20.84 µM | [20] |

| N-arylsulfonyl Carbazoles (with Br) | PANC-1 (Pancreatic) | 1.12 µM | [15] |

Signaling Pathway Diagram: STAT3 Inhibition

The JAK/STAT3 pathway is a critical target for many fluorinated carbazoles.

Caption: Inhibition of the JAK/STAT3 signaling pathway by fluorinated carbazoles.

Neuroprotective Effects: Defending Against Neurological Insult

Carbazole derivatives are emerging as promising agents for mitigating neuronal damage in a range of neurological disorders.[2][21] Fluorination has been shown to improve the druglike properties and potency of these neuroprotective compounds.[22]

Mechanisms of Neuroprotection

The neuroprotective activity of these compounds stems from their ability to counteract multiple pathological processes:

-

Anti-Apoptotic Action: A key finding is the ability of aminopropyl carbazoles, such as the P7C3 series, to protect newborn hippocampal neurons from apoptotic cell death.[22] Fluorination of these compounds significantly improves their activity.[22]

-

Antioxidant Effects: Oxidative stress is a common pathway in neurodegeneration.[23] Fluorinated carbazoles demonstrate significant neuroprotective effects by reducing oxidative stress and protecting neuronal cells from injury induced by glutamate or hydrogen peroxide.[21][24][25]

-

Promotion of Neurogenesis: Beyond just preventing cell death, certain carbazole derivatives actively promote the formation of new neurons (neurogenesis), a critical process for recovery from brain injury.[22][24]

-

Modulation of Survival Pathways: The neurotrophic effects of some derivatives are mediated through the activation of pro-survival signaling cascades like the PI3K/Akt pathway, which is known to promote neurite outgrowth and cell survival.[23]

The P7C3 Series: A Case Study in Optimization

The discovery of the aminopropyl carbazole P7C3 marked a significant breakthrough in identifying non-traditional neuroprotective agents.[22] Subsequent research demonstrated that fluorinating the central methylene group of the aminopropyl chain and modifying the N-aryl ring substantially improved neuroprotective activity. The optimized compound, (-)-P7C3-S243, is a potent, orally bioavailable, and blood-brain barrier-penetrant agent that shows remarkable efficacy in animal models of Parkinson's disease and hippocampal neuronal death.[22] This highlights a classic drug development paradigm: using fluorine to enhance the properties of a promising lead compound.

Neuroprotective Mechanism Diagram

Caption: Dual neuroprotective mechanisms of fluorinated carbazoles.

Conclusion and Future Horizons

The fusion of the privileged carbazole scaffold with the strategic placement of fluorine atoms has yielded a remarkable class of biologically active molecules. This guide has illuminated their significant potential as antimicrobial, anticancer, and neuroprotective agents. The recurring theme is the ability of fluorine to enhance intrinsic activity and improve pharmacokinetic profiles, transforming promising hits into viable drug development leads.

Future research will undoubtedly focus on several key areas:

-

Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Novel Targets: Exploring the activity of fluorinated carbazoles against emerging therapeutic targets.

-

Advanced Drug Delivery: Developing formulations to improve the bioavailability and targeted delivery of these often-lipophilic compounds.

-

Clinical Translation: Advancing the most promising candidates, such as optimized P7C3 analogues, through preclinical and into clinical trials to validate their therapeutic efficacy in humans.

The fluorinated carbazole framework represents a fertile ground for discovery. For the dedicated researcher, it offers a versatile and powerful platform for developing the next generation of therapeutics to combat some of humanity's most pressing diseases.

References

-

1-(4-Fluorobenzoyl)-9H-carbazole. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

An Aminopropyl Carbazole Derivative Induces Neurogenesis by Increasing Final Cell Division in Neural Stem Cells. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023, September 6). MDPI. Retrieved January 17, 2026, from [Link]

-

Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

-

Fluorinated Carbazole Derivatives as Wide-Energy-Gap Host Material for Blue Phosphorescent Organic Light-Emitting Diodes. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and antibacterial activity of fluorinated carbazoles. (n.d.). Bohrium. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

-

CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (n.d.). IJRPC. Retrieved January 17, 2026, from [Link]

-

Top: Fluorinated carbocycles for contemporary drug discovery (1, 2 and...). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and evaluation of fluorinated tetrahydrocarbazoles as probes in NMR based binding assay of the E. coli β sliding clamp. (2025, May 1). PubMed. Retrieved January 17, 2026, from [Link]

-

Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. (n.d.). ARPI. Retrieved January 17, 2026, from [Link]

-

Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

Carbazole and hydrazone derivatives as new competitive inhibitors of tyrosinase: Experimental clues to binuclear copper active site binding. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and evaluation of cytotoxic activities of new guanidines derived from carbazoles. (n.d.). Retrieved January 17, 2026, from [Link]

-

The neuroprotective potential of carbazole in traumatic brain injury. (2024, December 18). PubMed. Retrieved January 17, 2026, from [Link]

-

Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. (2019, April 7). MDPI. Retrieved January 17, 2026, from [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2025, October 16). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, antitumour activity and structure-activity relationships of 5H-benzo[b]carbazoles. (n.d.). Retrieved January 17, 2026, from [Link]

-

A Concise Review on Carbazole Derivatives and its Biological Activities. (n.d.). PharmaInfo. Retrieved January 17, 2026, from [Link]

-

A review on the biological potentials of carbazole and its derived products. (n.d.). Retrieved January 17, 2026, from [Link]

-

Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021, January 6). Retrieved January 17, 2026, from [Link]

-

Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

-

Synthetic Strategies to Access Fluorinated Azoles. (2025, November 10). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

-

Synthesis of fluorinated carbazoles via C–H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activities. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

-

Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

Enzyme inhibition by fluoro compounds. (2025, September 19). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (n.d.). Retrieved January 17, 2026, from [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

-

Synthesis and structure-activity relationships of carbazole sulfonamides as a novel class of antimitotic agents against solid tumors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and in vitro evaluation of fluorinated styryl benzazoles as amyloid-probes. (2011, December 15). PubMed. Retrieved January 17, 2026, from [Link]

-

Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024, July 5). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and evaluation of fluorinated tetrahydrocarbazoles as probes in NMR based binding assay of the E. coli β sliding clamp. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. (n.d.). Retrieved January 17, 2026, from [Link]

-

Vol. 14 No. 2 (2024). (2024, March 12). Journal of Chemical Health Risks. Retrieved January 17, 2026, from [Link]

-

The Role of Fluorinated Compounds in Modern Drug Discovery. (n.d.). Retrieved January 17, 2026, from [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022, August 8). Frontiers. Retrieved January 17, 2026, from [Link]

-

Carbazole Derivatives as STAT Inhibitors: An Overview. (2021, July 3). MDPI. Retrieved January 17, 2026, from [Link]

-

Carbazoles: Role and Functions in Fighting Diabetes. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. (2020, April 1). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. (2024, August 10). International Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. echemcom.com [echemcom.com]

- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of fluorinated carbazoles via C–H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activit… [ouci.dntb.gov.ua]

- 10. 1-(4-Fluorobenzoyl)-9H-carbazole | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of carbazole sulfonamides as a novel class of antimitotic agents against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 21. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity [arpi.unipi.it]

A Technical Guide to the Discovery and Synthesis of Novel Tetrahydrocarbazole Compounds

Abstract

The tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif integral to a multitude of natural products and pharmacologically active compounds.[1][2][3][4] Its unique tricyclic structure, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, imparts a versatile three-dimensional geometry that allows for broad interactions with various biological targets.[5][6] This has led to the discovery of tetrahydrocarbazole derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-Alzheimer's, and anti-inflammatory activities.[1][7][5][8][9] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the discovery and synthesis of novel tetrahydrocarbazole compounds. We will delve into the causality behind experimental choices in both classical and modern synthetic methodologies, provide detailed, self-validating experimental protocols, and present quantitative data to guide future research and development in this exciting field.

The Enduring Importance of the Tetrahydrocarbazole Core

The tetrahydrocarbazole nucleus is a cornerstone in medicinal chemistry, largely due to its prevalence in bioactive natural products and its proven success in synthetic pharmaceuticals.[2][4][10] The partial saturation of the carbazole system allows for greater conformational flexibility compared to its fully aromatic counterpart, which can be crucial for optimizing binding interactions with protein targets. Furthermore, the indole nitrogen and the aromatic ring offer multiple points for functionalization, enabling the generation of diverse chemical libraries for screening and lead optimization.

The therapeutic landscape of tetrahydrocarbazole derivatives is vast and continually expanding. Notable examples of drugs containing this scaffold include the antiemetic agent ondansetron and the thromboxane A2 receptor antagonist ramatroban.[6] Moreover, extensive research has demonstrated the potential of novel THC derivatives in a range of diseases.[9][10]

Key Therapeutic Areas for Tetrahydrocarbazole Derivatives:

-

Oncology: Tetrahydrocarbazole derivatives have shown significant anticancer activity through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of microtubule formation.[9][11]

-

Neurodegenerative Diseases: Certain derivatives have been identified as promising agents for the treatment of Alzheimer's disease, exhibiting multifactorial activity.[5]

-

Infectious Diseases: The scaffold has been utilized to develop compounds with potent antibacterial and antifungal properties.[1][7]

-

Inflammatory Conditions: Anti-inflammatory effects have also been reported for this class of compounds.[5]

Strategic Approaches to Tetrahydrocarbazole Synthesis

The construction of the tetrahydrocarbazole framework can be achieved through a variety of synthetic strategies, ranging from classical acid-catalyzed cyclizations to modern metal-catalyzed and photocatalytic methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the need for stereochemical control, and the overall efficiency and scalability of the process.

The Cornerstone: Fischer Indole Synthesis

The Fischer indole synthesis remains one of the most common and versatile methods for preparing tetrahydrocarbazoles.[1][7][5][12][13][14][15] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a cyclohexanone derivative, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.[5][16]

Causality of Experimental Choices:

-

Acid Catalyst: A variety of Brønsted and Lewis acids can be employed, with the choice influencing reaction kinetics and, in some cases, regioselectivity. Common choices include glacial acetic acid, sulfuric acid, and polyphosphoric acid.[5][12][14]

-

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Protic solvents like ethanol and acetic acid are frequently used.[12]

-

Temperature: The reaction typically requires heating to facilitate both the initial condensation and the subsequent rearrangement.[12]

Experimental Workflow: Fischer Indole Synthesis

Caption: Workflow of the Fischer Indole Synthesis.

Modern Catalytic Approaches for Enhanced Control and Efficiency

While the Fischer indole synthesis is a workhorse, modern catalytic methods offer significant advantages in terms of efficiency, substrate scope, and, crucially, stereocontrol.

The development of catalytic asymmetric methods has been a major breakthrough, enabling the synthesis of enantiomerically enriched tetrahydrocarbazoles, which is often critical for their biological activity.[17][18][19][20] One elegant approach involves the enantioselective [3+3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids.[17][18][19][21]

Causality of Experimental Choices:

-

Chiral Lewis Acid Catalyst: The choice of the metal (e.g., copper) and the chiral ligand is paramount for achieving high enantioselectivity. The catalyst coordinates to the substrates, creating a chiral environment that directs the approach of the nucleophile.[17][19]

-

Donor-Acceptor Cyclopropane: These reagents are specifically designed to undergo ring-opening upon activation by a Lewis acid, generating a reactive intermediate for the annulation reaction.[17][19]

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for the synthesis of complex organic molecules, including tetrahydrocarbazoles.[22][23][24] These methods often proceed via radical intermediates, allowing for novel bond formations under mild reaction conditions. A notable example is the photocatalyzed cascade decarboxylative cyclization of indolyl N-hydroxyphthalimide (NHPI) esters with alkenes.[23][24]

Causality of Experimental Choices:

-

Photocatalyst: While some reactions are photocatalyst-free, others employ catalysts like Rose Bengal or ruthenium complexes to absorb visible light and initiate the radical cascade.[25]

-

Light Source: The wavelength of the light source (e.g., blue or green LEDs) must be matched to the absorption spectrum of the photocatalyst or the electron-donor-acceptor (EDA) complex.[25]

-

Radical Precursor: NHPI esters are excellent precursors for generating alkyl radicals upon single-electron reduction.[22][24]

Experimental Workflow: Photocatalytic Synthesis

Caption: Workflow of a Photocatalytic Synthesis of Tetrahydrocarbazoles.

C-H Functionalization: A Step-Economic Approach

Direct C-H functionalization represents a highly atom- and step-economical approach to the synthesis and derivatization of tetrahydrocarbazoles.[26][27] This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process. A two-step procedure involving a photocatalyzed oxidation of the tetrahydrocarbazole to a hydroperoxide intermediate, followed by an acid-catalyzed nucleophilic substitution, allows for the introduction of nitrogen-based nucleophiles.[26][27]

Quantitative Biological Activity of Novel Tetrahydrocarbazole Derivatives

The following table summarizes the in vitro biological activities of selected novel tetrahydrocarbazole derivatives, providing a comparative analysis of their potency.

| Compound/Derivative | Target/Cell Line | Activity (IC50/MIC in µM) | Therapeutic Area | Reference |

| Tetrahydrocurcumin-linked triazole (4g) | HCT-116 (Colon Cancer) | 1.09 ± 0.17 | Anticancer | [8] |

| Tetrahydrocurcumin-linked triazole (4g) | A549 (Lung Cancer) | 45.16 ± 0.92 | Anticancer | [8] |

| Pyrimidine derivative (43) | A549 (Lung Cancer) | 2.14 | Anticancer | [8] |

| Pyrimidine derivative (44) | HCT-116 (Colon Cancer) | 3.59 | Anticancer | [8] |

| Indolyl-pyrimidine hybrid (60) | MCF-7 (Breast Cancer) | 5.1 | Anticancer | [8] |

| Aza-tetrahydrocarbazole (12b) | HepG2 (Glucose Consumption) | 45% increase vs. control | Hypoglycemic | [28] |

Detailed Experimental Protocols

Protocol for the Synthesis of 1,2,3,4-Tetrahydrocarbazole via Fischer Indole Synthesis

This protocol is a representative example of the classical Fischer indole synthesis.

Materials:

-

Phenylhydrazine

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq) and glacial acetic acid (5-10 volumes).

-

Slowly add phenylhydrazine (1.0 eq) to the stirred solution. The addition may be exothermic.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 1,2,3,4-tetrahydrocarbazole.

-

Dry the purified product under vacuum. Characterize by melting point, NMR, and mass spectrometry.

Self-Validation: The melting point of the recrystallized product should be sharp and consistent with the literature value (116-118 °C).[12] 1H and 13C NMR spectra should correspond to the expected structure of 1,2,3,4-tetrahydrocarbazole.[29]

Protocol for the Asymmetric Synthesis of a Chiral Tetrahydrocarbazole Derivative

This protocol is based on the catalytic asymmetric [3+3] annulation of a 2-alkynylindole with a donor-acceptor cyclopropane.[17][19]

Materials:

-

2-Alkynylindole derivative (1.0 eq)

-

Donor-acceptor cyclopropane derivative (1.5 eq)

-

Chiral Lewis Acid Catalyst (e.g., in situ generated Cu(OTf)₂/chiral bisoxazoline ligand, 5-10 mol%)

-

Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand and the copper(II) triflate.

-

Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

-

Add the 2-alkynylindole derivative to the catalyst solution.

-

Add the donor-acceptor cyclopropane derivative dropwise to the reaction mixture at the specified temperature (e.g., 35 °C).

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Upon completion, quench the reaction and concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the optically active tetrahydrocarbazole derivative.

-

Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Self-Validation: The enantiomeric excess of the product should be high (ideally >90% ee) and consistent with reported values for the specific catalyst system. The spectroscopic data (NMR, MS) must confirm the structure of the desired product.

Future Directions and Conclusion

The field of tetrahydrocarbazole synthesis is continuously evolving, with a strong emphasis on the development of more sustainable, efficient, and stereoselective methodologies. The exploration of novel catalytic systems, including dual catalysis and biocatalysis, holds immense promise for accessing structurally complex and biologically active tetrahydrocarbazole derivatives. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the discovery of new derivatives with optimized pharmacological profiles.

References

-

Liu, Q. J., Yan, W. G., Wang, L., Zhang, X. P., & Tang, Y. (2015). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Organic Letters, 17(16), 4014–4017. [Link]

- Kumar, N., & Luthra, P. M. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.

- Sarkar, S., & Ghosh, S. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135.

-

Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 19(9), 1926-1939. [Link]

-

Liu, Q. J., Yan, W. G., Wang, L., Zhang, X. P., & Tang, Y. (2015). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. PubMed, 17(16), 4014-7. [Link]

-

Liu, Q. J., Yan, W. G., Wang, L., Zhang, X. P., & Tang, Y. (2015). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. PMC, 17(16), 4014-4017. [Link]

- Liu, Q. J., Yan, W. G., Wang, L., Zhang, X. P., & Tang, Y. (2015). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. University of South Florida Scholar Commons.

- BenchChem. (2025). The Rising Therapeutic Potential of Tetrahydrocarbazole Derivatives: A Technical Guide to Their Biological Activities. BenchChem.

-

Wang, Q., et al. (2019). Catalytic asymmetric synthesis of tetrahydrocarbazoles. Chemical Communications, 55(45), 6422-6433. [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51694. [Link]

- Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles.

-

Griesbeck, A. G., & Maptue, N. E. (2014). Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). PubMed, 275(4), 51694. [Link]

- Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Bentham Science Publishers.

- Sarkar, S., & Ghosh, S. (2025). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.

- Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd.

- Kumar, N., & Luthra, P. M. (2024).

-

Wang, J., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(5), 801-808. [Link]

- Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-427.

-

Han, S., et al. (2024). Access to tetrahydrocarbazoles via a photocatalyzed cascade decarboxylation/addition/cyclization reaction. Organic Chemistry Frontiers. [Link]

- Sarkar, S., & Ghosh, S. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Zenodo.

- Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties.

- Kumar, N., & Luthra, P. M. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.

- Al-Suwaidan, I. A., et al. (2018). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1187-1196.

- Han, S., et al. (2025). Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions. Organic & Biomolecular Chemistry.

-

Han, S., et al. (2025). Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions. Organic & Biomolecular Chemistry. [Link]

- Han, S., et al. (2025). Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions.

- Kumar, N., & Luthra, P. M. (2022).

- Han, S., et al. (2024).

- Wikipedia. (2025). Tetrahydrocarbazole. Wikipedia.

- Göçmentürk, M., et al. (2009). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Asian Journal of Chemistry, 21(5), 3465-3472.

- Google Patents. (2011). Method for synthesizing tetrahydrocarbazoles compound.

- Vibzzlab. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube.

-

Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry. [Link]

- KnowledgeplusUnderstanding. (2020). 1 2 3 4-tetrahydrocarbazole synthesis - Example of Fischer Indole synthesis -Reactions and Mechanism. YouTube.

- Nielsen, D. U., et al. (2018). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 83(15), 8237-8248.

- Organic Syntheses. (2004). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses.

- Barclay, L. R. C., & Campbell, N. (1945). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Journal of the American Chemical Society, 67(5), 855-856.

Sources

- 1. wjarr.com [wjarr.com]

- 2. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. wjarr.com [wjarr.com]

- 6. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. tandfonline.com [tandfonline.com]

- 12. scribd.com [scribd.com]

- 13. tandfonline.com [tandfonline.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Catalytic asymmetric synthesis of tetrahydrocarbazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - East China Normal University [pure.ecnu.edu.cn:443]

- 22. Access to tetrahydrocarbazoles via a photocatalyzed cascade decarboxylation/addition/cyclization reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Organic Syntheses Procedure [orgsyn.org]

The Characterization of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid as a Serotonin Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of novel compounds targeting serotonin (5-HT) receptors, using 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid as a representative example of the promising tetrahydrocarbazole scaffold. While specific pharmacological data for this exact molecule is not publicly available, this document outlines the essential experimental workflow, from initial synthesis and binding affinity determination to functional antagonist activity confirmation and structure-activity relationship (SAR) analysis. Detailed, field-proven protocols for radioligand binding assays and functional cAMP and calcium flux assays are provided, alongside illustrative data and visualizations to guide researchers in the evaluation of similar compounds. This guide is intended to serve as a self-validating system for the rigorous assessment of potential serotonin receptor modulators in a drug discovery setting.

Introduction: The Serotonin System and the Therapeutic Potential of Tetrahydrocarbazoles